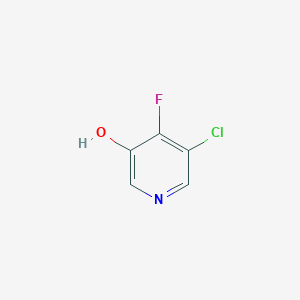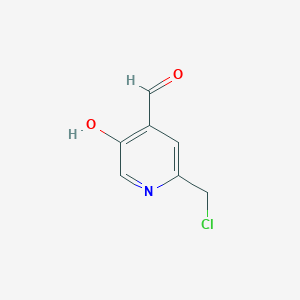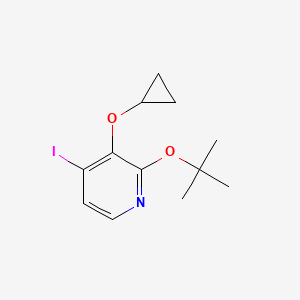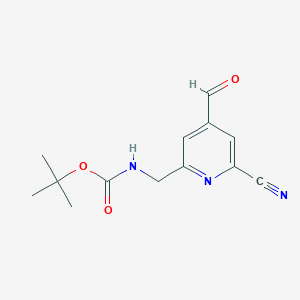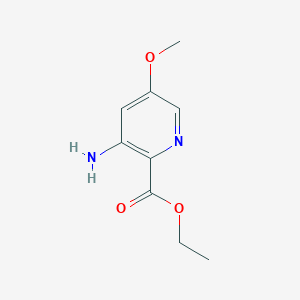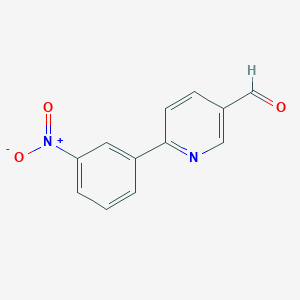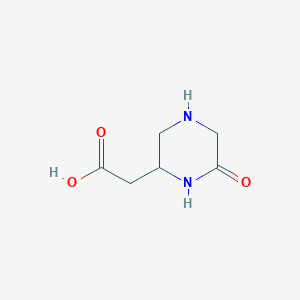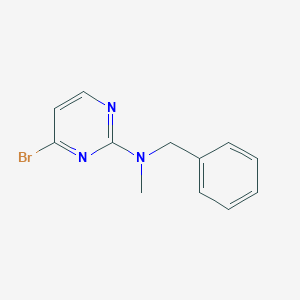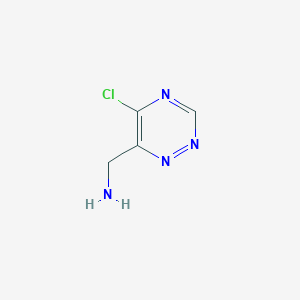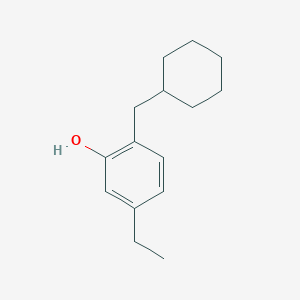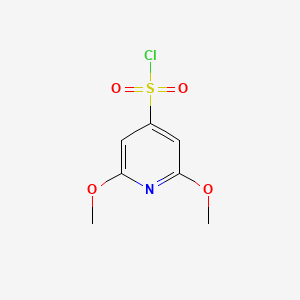
2,6-Dimethoxypyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxypyridine-4-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S and a molecular weight of 237.66 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two methoxy groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyridine-4-sulfonyl chloride typically involves the sulfonation of 2,6-dimethoxypyridine. One common method includes the reaction of 2,6-dimethoxypyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,6-Dimethoxypyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
2,6-Dimethoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
作用机制
The mechanism of action of 2,6-Dimethoxypyridine-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
相似化合物的比较
Similar Compounds
2,6-Dimethoxypyridine: Lacks the sulfonyl chloride group and is less reactive towards nucleophiles.
4-Pyridinesulfonyl chloride: Similar sulfonyl chloride functionality but lacks the methoxy groups at the 2 and 6 positions.
Pyridine-3-sulfonyl chloride: Sulfonyl chloride group at the 3 position instead of the 4 position.
Uniqueness
2,6-Dimethoxypyridine-4-sulfonyl chloride is unique due to the presence of both methoxy groups and the sulfonyl chloride group, which confer distinct reactivity and properties. The methoxy groups can influence the electronic properties of the pyridine ring, potentially affecting the reactivity and stability of the compound .
属性
分子式 |
C7H8ClNO4S |
|---|---|
分子量 |
237.66 g/mol |
IUPAC 名称 |
2,6-dimethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-3-5(14(8,10)11)4-7(9-6)13-2/h3-4H,1-2H3 |
InChI 键 |
LTUXBVDBAAUBNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)OC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


